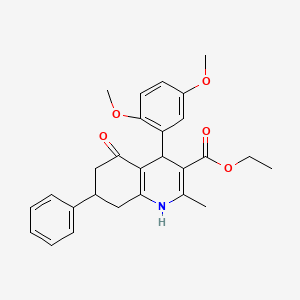

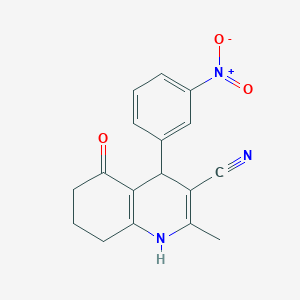

![molecular formula C11H12ClNO3 B5186187 2-[acetyl(ethyl)amino]-5-chlorobenzoic acid](/img/structure/B5186187.png)

2-[acetyl(ethyl)amino]-5-chlorobenzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[acetyl(ethyl)amino]-5-chlorobenzoic acid" is a chlorinated benzoic acid derivative, potentially important for its chemical reactivity and ability to form various derivatives through acetylation and chlorination reactions. While the specific compound's focused studies are scarce, related research on chlorobenzoic acids and acetylated amino derivatives provides insights into its synthesis, structural analysis, chemical behavior, and properties.

Synthesis Analysis

The synthesis of related compounds often involves acylation reactions, where an acyl group is introduced to the molecule. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was reacted with acetic anhydride to yield acetylated products, indicating a potential pathway for synthesizing similar acetylated benzoic acid derivatives (Kusakiewicz-Dawid et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds is determined using techniques like X-ray diffraction, demonstrating strong intermolecular hydrogen bonds that influence the compound's crystalline structure and stability (Şahin et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving chlorobenzoic acids and amino acids under Ullmann conditions have been reported, yielding derivatives with potential utility in various applications. These reactions highlight the reactive nature of chlorobenzoic acid compounds towards nucleophilic substitution and coupling reactions (Dominguez et al., 2009).

Physical Properties Analysis

The solubility and thermodynamic properties of chlorobenzoic acid derivatives in various organic solvents have been studied, providing insights into their behavior in different chemical environments. Such studies are crucial for understanding the compound's stability, reactivity, and application in synthesis processes (Li et al., 2017).

Chemical Properties Analysis

Studies on the kinetics and mechanisms of hydrolysis, isomerization, and cyclization of chlorobenzoic acid derivatives elucidate their chemical stability and reactivity. These insights are valuable for predicting the compound's behavior in various chemical reactions and conditions (Bernard et al., 1986).

作用机制

Target of Action

The primary target of 5-chloro-2-(N-ethylacetamido)benzoic acid, also known as 2-[acetyl(ethyl)amino]-5-chlorobenzoic acid, is the cyclooxygenase 2 (COX-2) receptor . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation and pain.

Mode of Action

The compound interacts with the COX-2 receptor, binding to it and inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The action of 5-chloro-2-(N-ethylacetamido)benzoic acid affects the arachidonic acid pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key mediators in the inflammatory response. This can lead to a decrease in inflammation and pain symptoms.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins through the COX-2 pathway, the compound can effectively reduce inflammation and alleviate pain .

安全和危害

未来方向

The future directions for research on “2-[acetyl(ethyl)amino]-5-chlorobenzoic acid” could involve exploring its potential applications. For example, if the compound exhibits biological activity, it could be developed into a pharmaceutical . Alternatively, if the compound has unique physical or chemical properties, it could find use in materials science or other fields .

属性

IUPAC Name |

2-[acetyl(ethyl)amino]-5-chlorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-3-13(7(2)14)10-5-4-8(12)6-9(10)11(15)16/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPGUQZGBGKBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C=C(C=C1)Cl)C(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(N-ethylacetamido)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

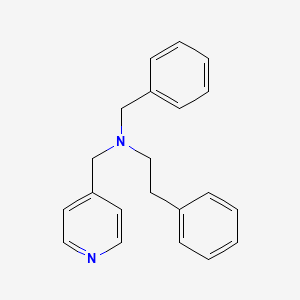

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5186105.png)

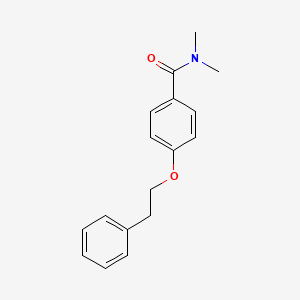

![1-(4-methylphenyl)-3-{[2-(1-piperidinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5186126.png)

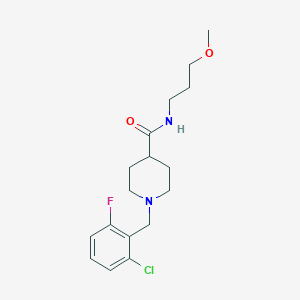

![N-{4-[(4-chlorobenzyl)oxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5186137.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]propanamide](/img/structure/B5186190.png)

![2-(2-chlorophenyl)-N'-[1-(2,5-dichlorophenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5186198.png)

![1-methyl-4-(3-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5186199.png)

![N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5186211.png)